8-Aminoquinolin-2(1H)-one
Overview
Description
“8-Aminoquinoline” is a compound with the molecular formula C9H8N2. It is also known by other names such as “quinolin-8-amine” and “8-Quinolinamine”. The molecular weight of this compound is 144.17 g/mol .
Synthesis Analysis
The synthesis of 8-aminoquinoline-based compounds has been reported in several studies. For instance, one method involves the self-condensation of bifunctional 8-aminoquinoline-2-carbaldehyde templated by dysprosium (III) ions . Another method involves the preparation of these compounds starting from commercially available 8-bromo-2-methylquinoline .
Molecular Structure Analysis
The molecular structure of 8-aminoquinoline has been determined using various spectroscopic techniques. The X-ray crystal structures of complexes have also been determined to interpret the coordination behavior of the complexes .
Chemical Reactions Analysis
8-Aminoquinoline has been used in various chemical reactions. For example, it has been used in the synthesis of cyclometalated rhodium and iridium complexes . It has also been used in the ring-opening polymerization of e-caprolactone and L-lactide .
Physical And Chemical Properties Analysis
8-Aminoquinoline is a yellow solidified mass or fragments. It has a vapor pressure of 0.00055 mmHg. It belongs to the class of Nitrogen Compounds -> Quinolines . It has a melting point of 60-65 °C, a boiling point of 174 °C/26 mmHg, and a density of 1.1148 (estimate) .
Scientific Research Applications
1. Malaria Treatment
8-Aminoquinolines have a significant role in treating latent malaria. The development of drugs like plasmochin, primaquine, and tafenoquine from the 8-aminoquinoline class revolutionized malaria treatment. These drugs target different stages of the malaria parasite, providing comprehensive treatment options (Baird, 2019).
2. Fluorescent Sensing in Chemistry and Biology
The 8-aminoquinoline framework has been used to develop fluorescent sensors for metal ions like Fe3+, Zn2+, and Co2+. These sensors are instrumental in biological applications, such as live cell imaging and detecting metal ions in aqueous solutions (Huang, Xu, & Qian, 2014).
3. Alzheimer's Disease Research
Certain 8-Hydroxyquinolines (8HQs), related to 8-aminoquinoline, have been proposed for Alzheimer's disease treatment. They can act as metal chaperones and disaggregate metal-enriched amyloid plaques, offering a potential therapeutic approach for Alzheimer’s disease (Kenche et al., 2013).
4. Bioimaging and Chemosensors
8-Aminoquinoline derivatives have been developed as chemosensors for biological imaging. They demonstrate high selectivity and sensitivity for metal ions, aiding in fluorescence imaging of these ions in living cells (Xie et al., 2011).
5. Pharmaceutical Synthesis
8-Aminoquinoline is a widely used auxiliary in metal-catalyzed C-H functionalization reactions, crucial in pharmaceutical synthesis. Methods for the selective removal of the 8-aminoquinoline auxiliary have been developed, enhancing the synthesis of complex pharmaceutical compounds (Zhang et al., 2019).
6. Antiparasitic Applications
The 8-aminoquinoline class has broad antiparasitic applications. Compounds from this class show efficacy against various parasites, including Plasmodium species causing malaria, and have potential as antileishmanial agents (Tekwani & Walker, 2006).
7. Chemical Functionalization and Material Science
8-Aminoquinolines are essential in the functionalization of C-H bonds in material science. They are used as directing groups in transition metal catalysts, photocatalysts, or metal-free conditions, contributing significantly to the synthesis of functional materials [(Xu et al., 2020)](https://consensus.app/papers/remote-functionalization-8aminoquinoline-ring-xu/5bfbf1a854385f108110966723ebfb99/?utm_source=chatgpt).
8. Inhibition of Hematin Polymerization
8-Aminoquinolines have shown to inhibit hematin polymerization, a crucial process in malaria parasites. This action makes them effective against different stages of Plasmodium falciparum, contributing to their antimalarial properties (Vennerstrom et al., 1999).
9. Anticancer and Antimicrobial Activities
8-Aminoquinoline-uracils metal complexes exhibit both antimalarial and antimicrobial activities. They have shown efficacy against certain Gram-negative bacteria, indicating their potential in developing novel antimalarial and antibacterial agents (Phopin et al., 2016).
10. Metabolism and Pharmacokinetics Studies
Understanding the metabolism of 8-aminoquinolines, particularly the anti-malarial drug primaquine, is crucial for developing safer and more effective therapeutic agents. Studies on their metabolism through enzymes like CYP450 provide insights into their pharmacokinetics and toxicity profiles (Pybus et al., 2012).
11. Development of Selective Inhibitors
8-Aminoquinolines have been studied for their potential to inhibit enzymes like monoamine oxidases (MAO). Their analogs have shown selective inhibition properties, opening avenues for their use in developing targeted therapeutic agents (Chaurasiya et al., 2012).
Future Directions
properties
IUPAC Name |
8-amino-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAGNHPWGDUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536602 | |
Record name | 8-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinolin-2(1H)-one | |
CAS RN |
53868-02-3 | |
Record name | 8-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-amino-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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